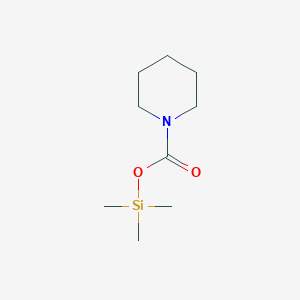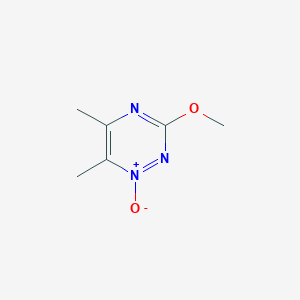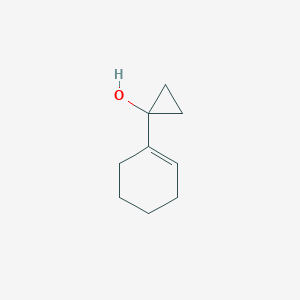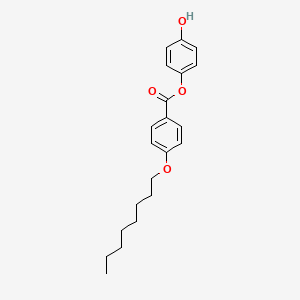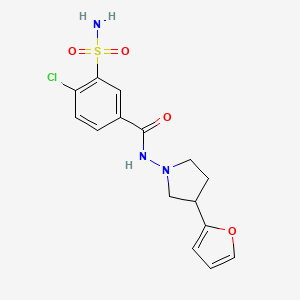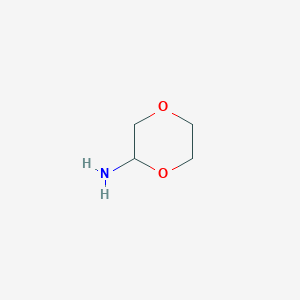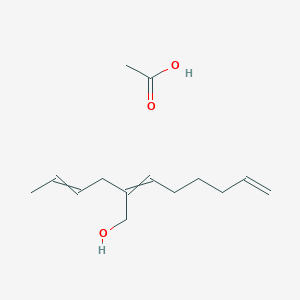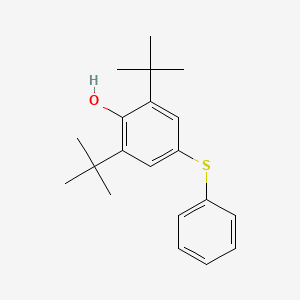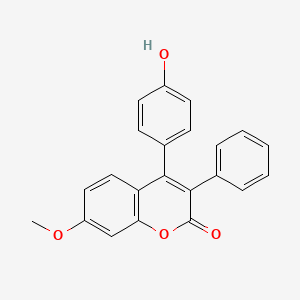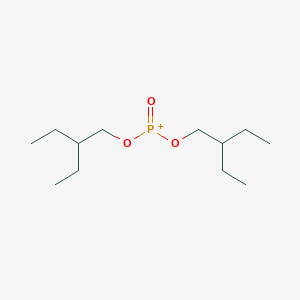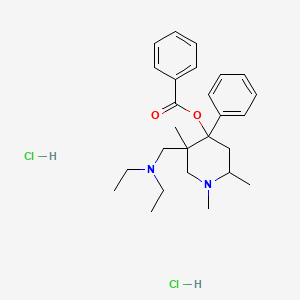![molecular formula C19H20O2 B14680157 2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol] CAS No. 37808-68-7](/img/structure/B14680157.png)
2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group further substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] typically involves the reaction of 3-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic groups. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can participate in hydrogen bonding and other interactions, influencing the activity of target molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, such as modulating oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.
4,4’-Sulfonylbis(2-allylphenol): Another bisphenol derivative with different substituents.
Uniqueness
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is unique due to the presence of prop-2-en-1-yl groups, which confer distinct reactivity and potential applications compared to other bisphenol derivatives. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
37808-68-7 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-6-prop-2-enylphenyl)methyl]-3-prop-2-enylphenol |
InChI |
InChI=1S/C19H20O2/c1-3-7-14-9-5-11-18(20)16(14)13-17-15(8-4-2)10-6-12-19(17)21/h3-6,9-12,20-21H,1-2,7-8,13H2 |
InChI Key |
ABLKLIFVATWCNG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)O)CC2=C(C=CC=C2O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



